molecular formula C10H18ClNO3 B1398365 Ethyl 3-oxo-4-(pyrrolidin-1-yl)butanoate hydrochloride CAS No. 1228070-76-5

Ethyl 3-oxo-4-(pyrrolidin-1-yl)butanoate hydrochloride

Cat. No.: B1398365
CAS No.: 1228070-76-5
M. Wt: 235.71 g/mol
InChI Key: HUANFEIONQAATO-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-(pyrrolidin-1-yl)butanoate hydrochloride (CAS: 1228070-76-5) is a hydrochloride salt of a β-keto ester derivative containing a pyrrolidine substituent. The compound’s molecular structure combines a reactive β-keto ester moiety with a cyclic secondary amine (pyrrolidine), which confers unique physicochemical and biological properties. Pyrrolidine derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules or modulators of enzymatic activity .

The hydrochloride salt form enhances solubility in polar solvents, making it advantageous for laboratory and industrial applications.

Properties

IUPAC Name

ethyl 3-oxo-4-pyrrolidin-1-ylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-2-14-10(13)7-9(12)8-11-5-3-4-6-11;/h2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUANFEIONQAATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CN1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228070-76-5
Record name 1-Pyrrolidinebutanoic acid, β-oxo-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228070-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-4-(pyrrolidin-1-yl)butanoate hydrochloride typically involves the reaction of ethyl acetoacetate with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as hydrochloric acid . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-(pyrrolidin-1-yl)butanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-oxo-4-(pyrrolidin-1-yl)butanoate hydrochloride, a compound with potential applications in medicinal chemistry, has garnered attention for its unique structural properties and biological activities. This article explores its scientific research applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its ester functional group and a pyrrolidine moiety, which may contribute to its pharmacological properties. The compound's molecular formula is C10H16ClNO3C_{10}H_{16}ClNO_3, and it features a pyrrolidine ring that can enhance its interaction with biological targets.

Drug Development

This compound has been investigated for its potential as a precursor in the synthesis of various pharmaceutical agents. The presence of the pyrrolidine ring is significant as it is commonly found in many bioactive compounds, including analgesics, antidepressants, and antipsychotics.

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 3-oxo-4-(pyrrolidin-1-yl)butanoate exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Neuropharmacological Effects

The structural similarity to other psychoactive compounds suggests that this compound may influence neurotransmitter systems. Preliminary studies indicate possible anxiolytic and antidepressant effects, warranting further investigation into its mechanisms of action.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating robust antibacterial activity.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study by Jones et al. (2023), the effects of this compound were assessed in rodent models for anxiety-like behaviors. Results showed a marked reduction in anxiety levels, suggesting potential therapeutic applications in treating anxiety disorders.

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-4-(pyrrolidin-1-yl)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Ethyl 3-oxo-4-(pyrrolidin-1-yl)butanoate HCl C₁₀H₁₈ClNO₃ 235.71 g/mol Pyrrolidine, β-keto ester, HCl salt
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate C₁₂H₁₁F₃O₃ 260.21 g/mol 2,4,5-Trifluorophenyl, β-keto ester
Diethyl ethoxymethylenemalonate (DEEMM) C₉H₁₄O₅ 202.20 g/mol Ethoxymethylene, malonate ester
N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide HCl C₁₆H₂₀ClN₃O₂ 321.80 g/mol Pyrrolidine, carboxamide, HCl salt

Key Observations :

DEEMM lacks a nitrogen-containing substituent but shares a reactive β-keto ester motif, making it a versatile precursor in heterocyclic synthesis .

Salt Forms: Hydrochloride salts (e.g., the target compound and N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide HCl) improve aqueous solubility, whereas non-salt analogs like DEEMM require organic solvents for dissolution .

Table 2: Hazard Profile Comparison

Compound Key Hazards (GHS Codes) Storage Requirements
Ethyl 3-oxo-4-(pyrrolidin-1-yl)butanoate HCl H315, H319 (Skin/Eye Irritation) Cool, ventilated, away from heat
DEEMM H226 (Flammable Liquid) Flame-resistant area, sealed
Trifluorophenyl butanoate analog H302 (Harmful if swallowed) Dry, inert atmosphere

Notable Differences:

  • The hydrochloride salt form introduces irritant hazards (H315/H319) absent in non-ionic analogs like DEEMM, which primarily pose flammability risks .
  • Fluorinated analogs (e.g., trifluorophenyl derivatives) often exhibit lower acute toxicity but require precautions against environmental persistence .

Research Implications

The structural versatility of this compound positions it as a valuable intermediate in drug discovery, particularly for nitrogen-containing heterocycles. Its comparison with analogs highlights trade-offs between solubility (via salt forms), reactivity (β-keto ester vs. carboxamide), and safety profiles. Future research could explore its utility in asymmetric catalysis or as a scaffold for kinase inhibitors, leveraging pyrrolidine’s conformational flexibility .

Biological Activity

Ethyl 3-oxo-4-(pyrrolidin-1-yl)butanoate hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, cytotoxic, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a pyrrolidine ring and a keto group, which contribute to its biological activity. The presence of these functional groups enhances the compound's lipophilicity and facilitates interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of ethyl 3-oxo-4-(pyrrolidin-1-yl)butanoate exhibit notable antimicrobial properties. For instance, a study evaluating similar compounds demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be in the range of 0.073 to 0.125 mg/ml against these pathogens .

CompoundMIC (mg/ml)Target Pathogen
Compound 10.125E. sakazakii
Compound 20.083E. coli
Compound 30.073S. aureus
Compound 40.109K. pneumoniae

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. In vitro studies reveal that this compound demonstrates significant cytotoxicity against cancer cell lines, with LC50 values ranging from 280 to 765 μg/ml, indicating its potential as an anticancer agent .

The mechanism through which ethyl 3-oxo-4-(pyrrolidin-1-yl)butanoate exerts its biological effects is believed to involve several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival and proliferation.
  • Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, disrupting cellular integrity.
  • Apoptosis Induction : Evidence suggests that compounds with similar structures can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting cell death pathways.

Study on Antimicrobial Efficacy

In a comparative study, ethyl 3-oxo-4-(pyrrolidin-1-yl)butanoate derivatives were tested against both Gram-positive and Gram-negative bacteria. The results highlighted the effectiveness of these compounds in overcoming efflux mechanisms commonly seen in resistant strains .

Cytotoxicity Evaluation

Another significant study assessed the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The findings indicated that certain derivatives exhibited IC50 values as low as 45 nM against MCF-7 cells, showcasing their potential as effective anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-oxo-4-(pyrrolidin-1-yl)butanoate hydrochloride
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Ethyl 3-oxo-4-(pyrrolidin-1-yl)butanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.